Sodium dimethyldithiocarbamate hydrate

Description

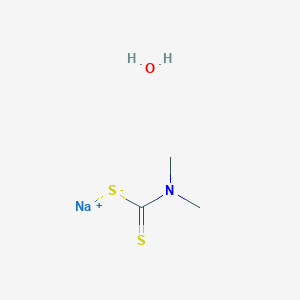

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCVAPZBRKHUSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584937 | |

| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-95-2 | |

| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyldithiocarbamate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Dimethyldithiocarbamate Hydrate

This guide provides an in-depth exploration of the essential physicochemical properties of Sodium Dimethyldithiocarbamate Hydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its characterization and stability.

Introduction

Sodium dimethyldithiocarbamate (SDMC), an organosulfur compound, is a significant chemical intermediate with diverse applications, including its use as a chelating agent, fungicide, and a component in rubber vulcanization.[1][2] Its hydrated form is frequently encountered in laboratory and industrial settings. A thorough understanding of its physicochemical properties is paramount for its effective application, formulation development, and quality control. This guide delves into the key characteristics of this compound, offering both established data and the methodologies for their verification.

Chemical Identity and Structure

Sodium dimethyldithiocarbamate is prepared by the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide.[1][3] The compound readily crystallizes from water, typically as a dihydrate with the chemical formula NaS₂CN(CH₃)₂·2H₂O.[1] However, other hydrated forms, as well as the anhydrous salt, are also utilized.[1]

The molecular structure of the dimethyldithiocarbamate anion features a central nitrogen atom bonded to two methyl groups and a dithiocarboxylate group (-CSS⁻). The negative charge is delocalized over the two sulfur atoms, which allows for its potent chelating properties with various metal ions.[1]

Caption: Chemical structure of Sodium Dimethyldithiocarbamate in its hydrated form.

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various authoritative sources.

| Property | Value | References |

| Chemical Formula | C₃H₆NNaS₂ (anhydrous)[4] | [4] |

| C₃H₁₀NNaO₂S₂ (dihydrate)[5] | [5] | |

| Molecular Weight | 143.21 g/mol (anhydrous)[4] | [4] |

| 179.22 g/mol (dihydrate)[5] | [5] | |

| Appearance | White to pale yellow or slightly brown crystalline solid.[2][6] | [2][6] |

| Melting Point | 120-122 °C (with decomposition)[1][7] | [1][7] |

| Density | Approximately 1.17 - 1.18 g/cm³[2][7] | [2][7] |

| Solubility | Soluble in water.[8] The water solubility is reported as 374 g/L at 20°C.[8] Soluble in alcohol, but less soluble in organic solvents.[8][9] | [8][9] |

| pKa | The estimated pKa of the corresponding acid (dimethyldithiocarbamic acid) is 5.4.[6] This indicates that the salt will be dissociated at neutral pH.[6] | [6] |

| pH of Aqueous Solution | A 1% aqueous solution has a pH of approximately 10.1, while a 32% solution has a pH of about 12.6.[10] | [10] |

Stability and Degradation Profile

The stability of this compound is a critical parameter, particularly in aqueous solutions.

pH-Dependent Hydrolysis: Sodium dimethyldithiocarbamate is susceptible to hydrolysis, with the rate being highly dependent on the pH of the medium. The decomposition is accelerated in acidic and neutral conditions.[6][8]

-

At pH 5, the hydrolysis half-life is approximately 18 minutes.[6]

-

At pH 7, the half-life increases to about 25.9 hours.[6]

-

In alkaline conditions (pH 9), the compound is significantly more stable, with a half-life of around 433.3 hours.[6]

The primary degradation products in aqueous solution are carbon disulfide and dimethylamine.[8][10]

Thermal Stability: The hydrated form of Sodium dimethyldithiocarbamate loses its water of crystallization upon heating. The dihydrate is reported to lose water molecules around 115 °C and becomes fully anhydrous at 130 °C.[6] Further heating leads to decomposition, as indicated by its melting point range.[1][7]

Photostability: Photodegradation can be a significant degradation pathway for this compound, particularly in surface waters and on soil.[6]

Experimental Protocols for Characterization

To ensure the quality and consistency of this compound, a series of analytical tests are essential. The following section outlines the methodologies for determining its key physicochemical properties.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound under various conditions.

Caption: A generalized workflow for the stability testing of this compound.

Determination of Melting Point

Principle: The melting point is determined by visually observing the temperature at which the crystalline solid transitions to a liquid phase. Due to its decomposition, a melting point range is typically reported.

Apparatus:

-

Melting point apparatus (e.g., capillary tube method)

-

Calibrated thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Observe for any signs of decomposition, such as color change or gas evolution.

Causality: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating and quantifying components in a mixture. For Sodium Dimethyldithiocarbamate, a reverse-phase HPLC method with UV detection is commonly employed.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly alkaline pH to enhance stability) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of the compound, with maxima often observed around 257 nm and 290 nm.[11]

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject equal volumes of the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

Self-Validation: The system suitability is confirmed by parameters such as theoretical plates, tailing factor, and reproducibility of injections, ensuring the reliability of the results.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The presented data, summarized in a clear tabular format, and the outlined experimental protocols offer a robust framework for researchers and scientists. Understanding these fundamental characteristics, particularly the compound's stability profile, is essential for its successful application in various scientific and industrial fields. The provided methodologies, grounded in established analytical principles, serve as a valuable resource for quality assessment and formulation development.

References

-

Ataman Kimya. (n.d.). SODIUM N,N-DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Dimethyldithiocarbamate. Retrieved from [Link]

-

Chemsrc. (2025, August 21). Sodium dimethyldithiocarbamate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Diethyldithiocarbamate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium dimethyldithiocarbamate dihydrate. Retrieved from [Link]

-

Loba Chemie. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE TRIHYDRATE EXTRA PURE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium dimethyldithiocarbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]

-

Analytice. (n.d.). Sodium dimethyldithiocarbamate - analysis. Retrieved from [Link]

Sources

- 1. 128-04-1 CAS MSDS (Sodium dimethyldithiocarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. Sodium dimethyldithiocarbamate CAS#: 128-04-1 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. fapas.com [fapas.com]

- 11. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Synthesis and Characterization of Sodium Dimethyldithiocarbamate Hydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dimethyldithiocarbamate (SDDC), a prominent organosulfur compound, is a versatile molecule with significant applications ranging from a potent chelating agent for heavy metals to a crucial component in the synthesis of fungicides and rubber vulcanization accelerators.[1][2][3][4] Its hydrated form, typically the dihydrate, is the common state in which this compound is synthesized and handled in the laboratory. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of Sodium dimethyldithiocarbamate hydrate. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and the rationale behind methodological choices, ensuring a self-validating protocol. We will delve into the synthesis reaction, detailed characterization techniques including spectroscopic and thermal analyses, and critical safety protocols, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Scientific & Industrial Relevance of SDDC

Sodium dimethyldithiocarbamate, with the chemical formula NaS₂CN(CH₃)₂, is the sodium salt of dimethyldithiocarbamic acid. It typically crystallizes from aqueous solutions as the dihydrate, NaS₂CN(CH₃)₂·2H₂O.[5] The core functionality of SDDC stems from the dithiocarbamate ligand, [(CH₃)₂NCS₂]⁻, which is an exceptional chelating agent for a wide array of transition metal ions.[1][5] This property is the cornerstone of its extensive use in:

-

Wastewater Treatment: As a heavy metal precipitant, it effectively removes toxic metal ions from industrial effluent.[2][3]

-

Agriculture: It serves as a precursor to potent fungicides and pesticides.[4][5]

-

Rubber Industry: It functions as a rapid vulcanization accelerator.[3][4]

-

Biomedical Research: Its metal-binding properties are utilized in various biological studies, including its role as an enzyme inhibitor.[4]

Given its broad utility, the ability to synthesize and verify the purity and identity of SDDC hydrate in the laboratory is a fundamental requirement for researchers in these fields.

Synthesis of Sodium Dimethyldithiocarbamate Dihydrate

The synthesis of SDDC is a classic example of nucleophilic addition to carbon disulfide, a process that is both efficient and scalable.

Synthesis Principle and Causality

The reaction proceeds via a one-pot synthesis involving three primary reagents: dimethylamine ((CH₃)₂NH), carbon disulfide (CS₂), and sodium hydroxide (NaOH).[5][6][7]

Reaction: CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O[5][8]

The causality behind the experimental design is as follows:

-

Nucleophilic Attack: The nitrogen atom of dimethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms an unstable intermediate, dimethyldithiocarbamic acid.

-

In-Situ Neutralization: Sodium hydroxide is introduced to act as a base. It immediately deprotonates the acidic dimethyldithiocarbamic acid, forming the stable, water-soluble sodium salt. This neutralization step is critical as it drives the reaction to completion.

-

Exothermic Control: The reaction is significantly exothermic. Therefore, cooling, typically with an ice bath, is essential. Maintaining a low temperature (e.g., 10-30°C) prevents the evaporation of the highly volatile and flammable carbon disulfide and minimizes the thermal decomposition of the dithiocarbamate product.[8]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Dimethylamine (40% aqueous solution)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (for crystallization, optional)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and vacuum flask

Procedure:

-

Reagent Preparation: Prepare an aqueous solution of sodium hydroxide. For example, dissolve 0.1 mol of NaOH pellets in 30 mL of deionized water.

-

Reaction Setup: In the three-neck flask equipped with a magnetic stir bar, add 0.1 mol of 40% dimethylamine solution and the prepared NaOH solution.[9]

-

Cooling: Place the flask in an ice bath and begin stirring. Allow the solution to cool to approximately 10°C.

-

Carbon Disulfide Addition: Place 0.1 mol of carbon disulfide into the dropping funnel. Add the CS₂ dropwise to the stirred amine/NaOH solution over 30-60 minutes. The rate of addition must be controlled to maintain the reaction temperature below 30°C. A color change to yellow or orange is typically observed.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Crystallization & Isolation: The product, Sodium dimethyldithiocarbamate dihydrate, may begin to crystallize out of the solution. Crystallization can be further induced by placing the solution in a freezer or by the slow addition of a solvent in which the product is less soluble, such as cold ethanol.

-

Filtration and Drying: Collect the white or pale-yellow crystalline product by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold ethanol or ether to remove any unreacted starting materials. Dry the product under vacuum or in a desiccator.

Mandatory Safety Protocols

-

Carbon Disulfide (CS₂): Extremely flammable, volatile, and toxic. It has a low autoignition temperature. Handle exclusively in a fume hood, away from any heat sources or sparks.

-

Dimethylamine: Corrosive and flammable. It can cause severe skin and eye irritation.[10]

-

Sodium Hydroxide (NaOH): Highly corrosive. Causes severe burns upon contact.

-

Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical safety goggles or a face shield, and a flame-resistant lab coat.[10][11]

-

Spill & Waste: Handle spills according to established safety procedures.[12] Aqueous solutions of dithiocarbamates can decompose in acidic conditions to release toxic CS₂.[12] Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of the Synthesized Product

Rigorous characterization is a self-validating step to confirm the successful synthesis of the target compound, its purity, and its hydration state.

Physical Properties

A preliminary assessment involves observing the physical properties of the synthesized product and comparing them with literature values.

| Property | Observed Value | Literature Value |

| Appearance | White to pale yellow crystalline powder | White to pale yellow solid[5] |

| Solubility | Soluble in water and ethanol | Soluble in water, alcohol; insoluble in ether[7][13] |

| Melting Point | To be determined experimentally | 106-108 °C (dihydrate)[5]; 120-122 °C (dec.)[14] |

Note: The melting point can vary depending on the degree of hydration and often occurs with decomposition.

Spectroscopic Characterization Workflow

Caption: Spectroscopic characterization workflow for SDDC hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful, non-destructive technique to identify the functional groups present in the molecule.

-

Principle: The analysis is based on the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of its chemical bonds at specific frequencies.

-

Protocol: A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then analyzed.

-

Expected Data: The spectrum confirms the presence of the dithiocarbamate moiety.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 (broad) | O-H stretch | Confirms the presence of water of hydration. |

| ~2930 | C-H stretch | Aliphatic C-H from methyl groups. |

| 1480-1500 | C-N stretch (thioureide band) | This "thioureide" band has significant double-bond character due to resonance, indicating the delocalized π-electron system of the NCS₂ core. This is a key diagnostic peak. |

| 950-1050 | C=S stretch | Indicates the carbon-sulfur double bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.

-

Principle: Nuclei with a non-zero spin (like ¹H and ¹³C) align in a magnetic field. The absorption of radiofrequency energy causes them to "flip," and the exact frequency depends on the local electronic environment of the nucleus.

-

Protocol: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) for water-soluble salts like SDDC.

-

Expected Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.3 | Singlet | N(CH ₃)₂ |

| ¹³C NMR | ~43 | - | N(C H₃)₂ |

| ¹³C NMR | ~208 | - | NC S₂ |

Note: The single peak in the ¹H NMR spectrum confirms the chemical equivalence of the two methyl groups.[15][16]

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is the definitive method for quantifying the water of hydration.

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Protocol: A small, accurately weighed sample is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Expected Data: For Sodium dimethyldithiocarbamate dihydrate (C₃H₆NNaS₂·2H₂O, Molar Mass ≈ 179.22 g/mol ), the thermogram should show:

-

Dehydration Step: A distinct weight loss step below ~130°C. The theoretical weight loss for two water molecules (36.03 g/mol ) is approximately 20.1%.

-

Calculation: (Mass of 2 H₂O / Molar Mass of Hydrate) * 100%

-

-

Decomposition: Subsequent, more complex weight loss steps at higher temperatures corresponding to the decomposition of the anhydrous salt.

-

Sources

- 1. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]

- 2. researchgate.net [researchgate.net]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 6. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]

- 7. Sodium dimethyldithiocarbamate | 128-04-1 [chemicalbook.com]

- 8. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. SODIUM DIMETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 14. Sodium dimethyldithiocarbamate | CAS#:128-04-1 | Chemsrc [chemsrc.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Dimethyldithiocarbamate Hydrate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of sodium dimethyldithiocarbamate hydrate, a versatile organosulfur compound with significant applications across various scientific and industrial domains. From its fundamental chemical properties to its role as a powerful chelating agent and biocide, this document offers a comprehensive resource for researchers, chemists, and professionals in drug development.

Core Chemical Identifiers and Physicochemical Properties

Sodium dimethyldithiocarbamate is a salt that can exist in anhydrous or hydrated forms. It's crucial for researchers to distinguish between these forms, as their molecular weights and, consequently, experimental calculations will differ. The term "hydrate" often implies a variable amount of water of crystallization, but specific hydrated forms, such as the dihydrate, are also commercially available and well-characterized.

| Identifier | Value | Source |

| Chemical Name | Sodium N,N-dimethyldithiocarbamate hydrate | |

| CAS Number (Hydrate) | 207233-95-2 | [1] |

| CAS Number (Anhydrous) | 128-04-1 | [2] |

| CAS Number (Dihydrate) | 72140-17-1 | [3] |

| Molecular Formula | (CH₃)₂NCSSNa · xH₂O | |

| Molecular Weight (Anhydrous) | 143.21 g/mol | [1][4] |

| Molecular Weight (Dihydrate) | 179.2 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | 120-122 °C (decomposes) | [1][5] |

Synthesis and Mechanism of Action

The synthesis of sodium dimethyldithiocarbamate is a well-established industrial process. It is typically produced through the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide.[2] This reaction forms the water-soluble dithiocarbamate salt.

The primary mechanism of action for sodium dimethyldithiocarbamate lies in its potent ability to chelate metal ions. The dithiocarbamate group [(CH₃)₂NCS₂⁻] acts as a bidentate ligand, forming stable complexes with a wide range of heavy metals. This property is the foundation for its extensive use in wastewater treatment for heavy metal precipitation and in various biological and analytical applications.

Caption: Synthesis of Sodium Dimethyldithiocarbamate.

Key Applications in Research and Industry

The unique properties of sodium dimethyldithiocarbamate have led to its adoption in a multitude of fields:

-

Industrial Wastewater Treatment: It is widely used as a heavy metal precipitant, effectively removing ions such as copper, nickel, lead, and zinc from industrial effluent.[6]

-

Agriculture: The compound and its derivatives serve as effective fungicides and pesticides for crop protection.[2][6]

-

Rubber Industry: It functions as a vulcanization accelerator in the production of synthetic and natural rubbers.

-

Biocidal Agent: It is utilized as a biocide and algicide in industrial water systems, such as cooling towers and pulp and paper mills, to control microbial growth.[6]

-

Chemical Synthesis: It acts as a precursor in the synthesis of other dithiocarbamate derivatives and organic compounds.[6]

-

Analytical Chemistry: Its chelating properties are employed in the qualitative and quantitative analysis of metal ions.[6]

Experimental Protocol: Heavy Metal Precipitation from an Aqueous Solution

This protocol outlines a general procedure for utilizing sodium dimethyldithiocarbamate to precipitate heavy metals from a simulated wastewater sample. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To demonstrate the efficacy of sodium dimethyldithiocarbamate in removing dissolved heavy metal ions from an aqueous solution.

Materials:

-

This compound

-

A stock solution containing a known concentration of a heavy metal salt (e.g., copper sulfate)

-

Deionized water

-

pH meter and calibration buffers

-

Stir plate and magnetic stir bar

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., vacuum filter with appropriate filter paper)

-

Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometer)

Procedure:

-

Sample Preparation: Prepare a known volume of the heavy metal stock solution diluted with deionized water to a desired starting concentration. This serves as the simulated wastewater.

-

Rationale: Starting with a known concentration allows for the quantitative assessment of removal efficiency.

-

-

pH Adjustment: Measure the initial pH of the simulated wastewater. Adjust the pH to a range of 7.5-11.5 using a suitable acid or base.

-

Rationale: The precipitation of metal dithiocarbamates is often pH-dependent. The specified pH range is generally optimal for the formation of insoluble metal complexes.

-

-

Reagent Preparation: Prepare a solution of this compound in deionized water. The concentration will depend on the expected concentration of heavy metals.

-

Precipitation Reaction: While stirring the simulated wastewater, slowly add the sodium dimethyldithiocarbamate solution. A precipitate should form as the metal dithiocarbamate complex is created.

-

Rationale: Slow addition with continuous stirring ensures homogenous mixing and complete reaction between the dithiocarbamate and the metal ions.

-

-

Reaction Time: Continue stirring the mixture for a predetermined period (e.g., 30-60 minutes) to allow the precipitation reaction to go to completion.

-

Separation of Precipitate: Separate the solid precipitate from the liquid phase by filtration.

-

Analysis: Analyze the filtrate for the concentration of the target heavy metal using a suitable analytical technique.

-

Calculation of Removal Efficiency: Calculate the percentage of heavy metal removed from the solution using the initial and final concentrations.

Caption: Workflow for Heavy Metal Precipitation.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area to avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes.[7] If swallowed, call a poison center or doctor.[7] Always consult the Safety Data Sheet (SDS) before use for complete safety information.[7][8][9][10][11]

Conclusion

This compound is a compound of significant utility in both research and industrial settings. Its strong chelating properties make it an invaluable tool for heavy metal remediation and a versatile reagent in chemical synthesis. A thorough understanding of its chemical identity, properties, and safe handling procedures is paramount for its effective and responsible use.

References

-

PubChem. (n.d.). Sodium dimethyldithiocarbamate dihydrate. Retrieved from [Link][3]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate. Retrieved from [Link][8]

-

Ataman Kimya. (n.d.). SODIUM DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium dimethyldithiocarbamate. Retrieved from [Link][2]

-

Loba Chemie. (2023, September 29). SODIUM DIETHYLDITHIOCARBAMATE TRIHYDRATE EXTRA PURE. Retrieved from [Link][10]

-

Ataman Kimya. (n.d.). SODIUM N,N-DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Riverland Trading. (n.d.). Sodium Dimethyldithiocarbamate Supplier | 128-04-1 | Your Reliable Distributor. Retrieved from [Link][6]

Sources

- 1. accustandard.com [accustandard.com]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Sodium dimethyldithiocarbamate dihydrate | C3H10NNaO2S2 | CID 23693613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 二甲基二硫代氨基甲酸钠 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [chemicalbook.com]

- 6. Sodium Dimethyldithiocarbamate Supplier | 128-04-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Dimethyldithiocarbamate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dimethyldithiocarbamate (SDMC), particularly in its hydrated form (NaS₂CN(CH₃)₂·xH₂O), is a versatile organosulfur compound with significant applications ranging from a fungicide in agriculture to a chelating agent in wastewater treatment and a vulcanization accelerator in the rubber industry.[1][2] Its efficacy and safety in these applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal decomposition of sodium dimethyldithiocarbamate hydrate, elucidating its decomposition pathway, the nature of its degradation products, and the analytical methodologies crucial for its characterization. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal behavior of this compound.

Introduction: The Chemical and Industrial Significance of this compound

Sodium dimethyldithiocarbamate is an organosulfur compound that typically crystallizes from water as a dihydrate (NaS₂CN(CH₃)₂·2H₂O).[2][3] It is a white to pale yellow, water-soluble solid.[2] The compound is synthesized by the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide.[2][4]

The utility of SDMC stems from its dithiocarbamate moiety, which acts as a potent chelating agent for various metal ions. This property is harnessed in numerous industrial processes, including the removal of heavy metals from wastewater. In the agricultural sector, it serves as a broad-spectrum fungicide. Furthermore, its role as an accelerator in the vulcanization of rubber highlights its industrial importance. Understanding the thermal limits of SDMC hydrate is paramount for ensuring its safe handling, storage, and application, as thermal decomposition can lead to the release of hazardous substances and a reduction in its efficacy.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-step process that can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process generally involves an initial dehydration step followed by the decomposition of the anhydrous salt.

Dehydration: The Initial Step

The hydrated form of sodium dimethyldithiocarbamate contains water molecules within its crystal lattice. The initial stage of thermal decomposition involves the endothermic removal of this water of hydration. This process typically occurs at temperatures below 150°C. The exact temperature and the number of dehydration steps can vary depending on the specific hydrate form (e.g., dihydrate) and experimental conditions such as heating rate and atmospheric pressure.

A study on various sodium dithiocarbamate salts, including those with cyclic amines, demonstrated that the dehydration of a pyrrolidinedithiocarbamate dihydrate occurs in a single step between ambient temperature and 182°C.[5] For sodium dimethyldithiocarbamate dihydrate, a similar single-step or a closely spaced two-step dehydration process is expected in this temperature range, corresponding to the loss of two water molecules.

Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous sodium dimethyldithiocarbamate salt remains stable up to a higher temperature, at which point it undergoes exothermic decomposition. Research on the thermal behavior of various sodium dithiocarbamate salts has shown that the decomposition of the anhydrous salt occurs in one or more steps, leading to the formation of sodium polysulfides as a solid residue under an inert atmosphere.[6]

The decomposition of the dimethyldithiocarbamate moiety is a complex process involving the cleavage of C-N and C-S bonds. This degradation leads to the evolution of a variety of volatile products.

Hazardous Decomposition Products and Their Formation Mechanisms

The thermal decomposition of sodium dimethyldithiocarbamate can generate a range of hazardous gaseous products. A comprehensive understanding of these products and their formation pathways is critical for risk assessment and the development of safe handling procedures.

The primary hazardous decomposition products include:

-

Carbon Disulfide (CS₂): A highly flammable and toxic liquid with a low boiling point.

-

Sulfur Oxides (SOₓ): Including sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are toxic and contribute to acid rain.

-

Nitrogen Oxides (NOₓ): A group of highly reactive gases, including nitric oxide (NO) and nitrogen dioxide (NO₂), that are toxic and contribute to smog and acid rain.

-

Ammonia (NH₃) and Methylamine (CH₃NH₂): Toxic and corrosive gases.

-

Sodium Oxide (Na₂O): A corrosive solid residue.

The formation of these products can be attributed to the fragmentation of the dimethyldithiocarbamate molecule at elevated temperatures. The weaker C-S and S-S bonds are likely to cleave first, leading to the formation of radical species that can then recombine or react further to form stable volatile products like carbon disulfide. The nitrogen-containing fragment can lead to the formation of methylamine and, under oxidative conditions, nitrogen oxides. The final solid residue in an inert atmosphere is typically a sodium sulfide or polysulfide, which can be oxidized to sodium oxide in the presence of air.[6]

Analytical Techniques for Studying Thermal Stability

A multi-faceted analytical approach is essential for a thorough characterization of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are the cornerstone techniques for investigating thermal stability. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration and decomposition events.[1] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the characterization of endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition, crystallization) processes.[1][7]

Simultaneous TGA-DSC analysis is particularly powerful as it directly correlates mass changes with thermal events, aiding in the unambiguous interpretation of the decomposition pathway.[8][9]

-

Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.[10]

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of thermal events, the percentage mass loss for each step, and the enthalpy changes associated with transitions.

Evolved Gas Analysis (EGA) using Hyphenated Techniques

To identify the volatile decomposition products, TGA can be coupled with other analytical instruments, such as a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

TGA-MS: Provides real-time information on the molecular weight of the evolved gases, allowing for their identification.[11][12][13][14][15][16]

-

TGA-FTIR: Identifies functional groups present in the evolved gases by their characteristic infrared absorption frequencies.

-

Instrument Setup: Couple the TGA instrument to a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Program: Use the same TGA program as described in the TGA-DSC protocol.

-

MS Parameters: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) to detect the expected decomposition products.

-

Data Correlation: Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data to identify the gases evolved at each decomposition stage.

Data Presentation and Interpretation

The data obtained from thermal analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Thermal Events for Sodium Dimethyldithiocarbamate Dihydrate (Hypothetical Data)

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) (DSC) | Mass Loss (%) (TGA) | Enthalpy Change (J/g) (DSC) | Evolved Products (TGA-MS) |

| Dehydration | 50 - 150 | 110 (Endothermic) | ~20.1 (for dihydrate) | Varies | Water (H₂O) |

| Decomposition | 250 - 400 | 320 (Exothermic) | Varies | Varies | Carbon Disulfide (CS₂), Methylamine (CH₃NH₂), Sulfur Oxides (SOₓ) |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will depend on the specific experimental conditions and the exact hydration state of the sample.

Interpretation of TGA and DSC Curves

A typical TGA thermogram of sodium dimethyldithiocarbamate dihydrate would show an initial mass loss corresponding to the loss of water molecules. This step would be accompanied by an endothermic peak in the DSC curve. Following the dehydration, a plateau in the TGA curve indicates the stability of the anhydrous salt. At higher temperatures, a significant mass loss, often occurring in one or more steps, signifies the decomposition of the organic moiety. This decomposition is typically an exothermic process, as indicated by a sharp exothermic peak in the DSC curve.

Visualization of the Decomposition Process

Visual models can aid in understanding the complex processes involved in the thermal decomposition of this compound.

Diagram 1: Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Diagram 2: Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. The decomposition is a multi-stage process initiated by dehydration, followed by the degradation of the anhydrous salt, leading to the formation of various volatile products and a solid residue. The use of advanced analytical techniques such as TGA, DSC, and hyphenated methods like TGA-MS is crucial for a complete understanding of this process.

For professionals in fields where sodium dimethyldithiocarbamate is utilized, this knowledge is essential for ensuring process safety, optimizing storage conditions, and predicting the compound's behavior under thermal stress. Future research could focus on the kinetic analysis of the decomposition reaction to determine the activation energy and reaction order, providing a more quantitative prediction of its thermal lifetime. Furthermore, detailed studies on the influence of different atmospheric conditions (e.g., oxidative vs. inert) on the decomposition pathway and product distribution would be of significant value.

References

-

Ataman Kimya. (n.d.). SODIUM N,N-DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- PubMed. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. The Journal of Physical Chemistry A, 114(42), 11345-11357.

-

Scribd. (n.d.). Articulo 1 | PDF | Differential Scanning Calorimetry | Thermogravimetric Analysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

American Laboratory. (2005). TGA With Evolved Gas Analysis. Retrieved from [Link]

-

ResearchGate. (2021). What is the suitable parameters for salt hydrates DSC analysis ?. Retrieved from [Link]

- Ramos, L. A., & Cavalheiro, E. T. G. (2013). Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate. Brazilian Journal of Thermal Analysis, 2(1), 38-44.

- ACS Omega. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In)

-

FKIT. (n.d.). Introductory Handbook Volume 5 Evolved Gas Analysis. Retrieved from [Link]

- PMC - NIH. (2018). Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. Journal of Visualized Experiments, (140), e58102.

-

ResearchGate. (n.d.). (PDF) Evolved Gas Analysis by Mass Spectrometry. Retrieved from [Link]

- PMC - PubMed Central. (2014). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. International Journal of Molecular Sciences, 15(6), 10459-10473.

-

YouTube. (2023). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. Retrieved from [Link]

-

Ardena. (n.d.). Insights into Thermogravimetric and Evolved Gas Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). TG (mass losses, residues and temperature range) and DSC data corresponding to the composition of the dithiocarbamate under nitrogen. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (n.d.). TG (mass losses, residues and temperature range) and DSC data corresponding to the decomposition of the sodium salts under nitrogen. Retrieved from [Link]

- PMC - PubMed Central. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques, 28(2), 57-67.

-

ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Retrieved from [Link]

-

JEOL. (n.d.). Thermal-decomposition Process Analysis of Sodium Formate Using TG-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium dimethyldithiocarbamate. Retrieved from [Link]

- Google Patents. (n.d.). RU2147576C1 - Method of synthesis of dimethyldithiocarbamate sodium.

-

Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

- Nature. (2022). Direct electrosynthesis of methylamine from carbon dioxide and nitrate.

-

PubChem. (n.d.). Sodium dimethyldithiocarbamate dihydrate. Retrieved from [Link]

-

DTIC. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal dehydration of the sodium carbonate hydrates. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1981). Thermal decomposition of solid wegscheiderite, Na2CO3· 3NaHCO3. Retrieved from [Link]

Sources

- 1. iitk.ac.in [iitk.ac.in]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Sodium dimethyldithiocarbamate dihydrate | C3H10NNaO2S2 | CID 23693613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RU2147576C1 - Method of synthesis of dimethyldithiocarbamate sodium - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 9. scribd.com [scribd.com]

- 10. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. fkit.unizg.hr [fkit.unizg.hr]

- 13. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ardena.com [ardena.com]

- 16. jeol.com [jeol.com]

A Spectroscopic Guide to Sodium Dimethyldithiocarbamate Hydrate: In-Depth IR and NMR Analysis

This technical guide provides a comprehensive analysis of the spectroscopic data for sodium dimethyldithiocarbamate hydrate, a compound of significant interest in coordination chemistry, materials science, and as a precursor in chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule as revealed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Molecular Landscape of this compound

Sodium dimethyldithiocarbamate is an organosulfur compound that typically crystallizes from water as a dihydrate, with the chemical formula NaS₂CN(CH₃)₂·2H₂O.[1] The dithiocarbamate ligand is a powerful chelating agent for many transition metals, a property that underpins its diverse applications.[1] Understanding the spectroscopic signature of the hydrated sodium salt is fundamental to quality control, reaction monitoring, and the characterization of its coordination compounds. The presence of water molecules in the crystal lattice introduces specific features in the vibrational spectra, which will be a key focus of this guide.

The molecular structure of the dimethyldithiocarbamate anion features a central nitrogen atom bonded to two methyl groups and a dithiocarboxylate group (-CSS⁻). A key feature is the delocalization of π-electron density across the N-C-S₂ fragment, which imparts a partial double bond character to the C-N bond. This electronic structure is highly sensitive to the molecular environment and is a primary determinant of the observed spectroscopic properties.

Caption: Molecular structure of the dimethyldithiocarbamate anion with its sodium counter-ion.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups and probing the bonding within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of the dithiocarbamate backbone and the associated water molecules.

Theoretical Framework

The vibrational spectrum of the dimethyldithiocarbamate anion is dominated by absorptions arising from the stretching and bending of the C-N, C-S, and C-H bonds. The presence of water of hydration introduces O-H stretching and H-O-H bending vibrations. A critical aspect to consider is the delocalization of electrons in the N-C-S₂ moiety, which results in the C-N bond having a frequency higher than a typical single bond and the C-S bonds having frequencies intermediate between single and double bonds.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A reliable method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Step-by-Step Protocol:

-

Sample Preparation: Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Spectral Data and Interpretation

The following table summarizes the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Broad, Strong | O-H stretching of water of hydration |

| ~2920 | Medium | Asymmetric C-H stretching of methyl groups |

| ~2850 | Medium | Symmetric C-H stretching of methyl groups |

| ~1620 | Medium | H-O-H bending of water of hydration |

| ~1480 | Strong | C-N stretching (thioureide band) |

| ~1400 | Medium | CH₃ deformation |

| ~980 | Strong | C-S stretching |

| ~650 | Medium | C-S stretching |

In-Depth Analysis:

-

Water of Hydration: The broad and strong absorption band around 3400 cm⁻¹ is a definitive indicator of the presence of water of hydration, corresponding to the O-H stretching vibrations. The band centered around 1620 cm⁻¹ is attributed to the H-O-H bending mode of these water molecules.

-

The Thioureide Band: The strong absorption band observed around 1480 cm⁻¹ is often referred to as the "thioureide band" and is primarily due to the C-N stretching vibration. Its high frequency is a direct consequence of the partial double bond character of the C-N bond arising from electron delocalization.

-

C-S Stretching: The absorptions in the 1000-950 cm⁻¹ and 700-600 cm⁻¹ regions are characteristic of the symmetric and asymmetric stretching vibrations of the C-S bonds. The presence of two distinct bands is consistent with the C₂v symmetry of the NCS₂ group.

-

C-H Vibrations: The bands in the 2920-2850 cm⁻¹ region are assigned to the C-H stretching vibrations of the methyl groups, while the deformation modes of these groups appear around 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

Theoretical Framework

Due to the symmetry of the dimethyldithiocarbamate anion, all six protons of the two methyl groups are chemically equivalent, as are the two methyl carbons. This leads to a simplified NMR spectrum. The chemical shifts of these nuclei are influenced by the electron density around them, which is in turn affected by the electronegativity of the neighboring nitrogen and sulfur atoms and the overall electronic structure of the dithiocarbamate group.

Experimental Protocol: Preparing an NMR Sample

For acquiring the NMR spectrum of the water-soluble this compound, deuterium oxide (D₂O) is the solvent of choice.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of D₂O in an NMR tube.

-

Homogenization: Gently shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. The residual HDO peak in the D₂O can be used for referencing the ¹H spectrum.

Caption: A streamlined workflow for NMR analysis of this compound.

Spectral Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in D₂O.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Singlet | 6H | N(CH₃)₂ |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~42 | N(CH₃)₂ |

| ~208 | S₂C-N |

In-Depth Analysis:

-

¹H NMR Spectrum: The ¹H NMR spectrum is characterized by a single sharp peak at approximately 3.3 ppm.[2] This singlet integrates to six protons, confirming the chemical equivalence of the two methyl groups. The downfield shift from typical alkane protons is due to the deshielding effect of the adjacent electronegative nitrogen atom.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum exhibits two signals. The peak around 42 ppm is assigned to the carbons of the two equivalent methyl groups. The signal at a significantly downfield position, around 208 ppm, corresponds to the carbon atom of the dithiocarbamate group (S₂C-N).[2] This pronounced downfield shift is characteristic of carbons doubly bonded to sulfur and is a key identifier for the dithiocarbamate functionality. The chemical shift of this carbon is a sensitive probe of the electronic structure of the N-C-S₂ fragment.

Conclusion

The spectroscopic data presented in this guide provide a detailed electronic and structural fingerprint of this compound. The key features in the IR spectrum, namely the broad O-H stretch of the hydrate, the strong thioureide C-N stretch, and the characteristic C-S stretches, are invaluable for confirming the identity and purity of the compound. The simple yet informative ¹H and ¹³C NMR spectra, with their characteristic chemical shifts, provide unambiguous evidence for the molecular symmetry and the electronic environment of the core functional groups. This comprehensive spectroscopic understanding is essential for any researcher or professional working with this versatile dithiocarbamate.

References

-

SpectraBase. Dimethyldithiocarbamic acid sodium salt. [Link]

-

PubChem. Sodium dimethyldithiocarbamate dihydrate. [Link]

-

PubChem. Sodium Dimethyldithiocarbamate. [Link]

-

Wikipedia. Sodium dimethyldithiocarbamate. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Sodium Dimethyldithiocarbamate Hydrate

Introduction

Sodium dimethyldithiocarbamate (SDMC) is an organosulfur compound belonging to the dithiocarbamate class of ligands.[1] It is widely utilized across various scientific and industrial fields, including as a chelating agent for transition metals, a precursor to fungicides and rubber vulcanization reagents, and a biocide in water treatment.[2] In the realms of research and drug development, dithiocarbamates are investigated for their potential as anticancer agents, enzyme inhibitors, and treatments for various diseases, leveraging their strong metal-binding capabilities and reactivity with thiol groups.[3][4][5]

This guide provides an in-depth, technically-focused overview of the safety and handling protocols for sodium dimethyldithiocarbamate hydrate. It is designed for researchers, scientists, and drug development professionals who work with this compound. The causality behind each safety recommendation is explained, grounding the protocols in the chemical's inherent properties to foster a self-validating system of laboratory safety.

Hazard Identification and Toxicological Profile

Understanding the specific hazards associated with this compound is fundamental to its safe handling. The compound presents multiple health and environmental risks.

GHS Hazard Classification:

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[8][9]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

-

Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[6][8][11]

The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[12] Ingestion is a significant risk, as contact with stomach acid can liberate carbon disulfide, a compound with known neurotoxicity.[13] Chronic exposure may affect the nervous system.[13]

Causality of Hazards: The toxicity of dithiocarbamates is linked to their ability to chelate essential metal ions and interact with sulfhydryl groups in proteins, potentially disrupting cellular processes.[3] Its high aquatic toxicity necessitates stringent controls to prevent environmental release.[6][11][14]

Quantitative Toxicological Data

| Parameter | Value | Species | Source |

| LD50 (Oral) | 1000 mg/kg | Rat | [15] |

| LD50 (Oral) | 1500 mg/kg | Mouse | [13] |

| LD50 (Skin) | >1 g/kg | Rat | [13] |

Chemical and Physical Properties

A thorough understanding of the compound's physical and chemical properties is essential for anticipating its behavior and implementing appropriate handling and storage measures.

| Property | Value | Source |

| Chemical Formula | C₃H₆NNaS₂ · xH₂O | [2] |

| Molecular Weight | 143.21 g/mol (anhydrous) | |

| Appearance | White to pale yellow crystalline powder/solid.[2][16] | |

| Solubility | Soluble in water and alcohol.[16][17] | |

| Melting Point | 120-122 °C (decomposes) | [15] |

| Stability | Stable under normal conditions, but hygroscopic.[10] Aqueous solutions slowly decompose to form carbon disulfide and an amine; this is accelerated by acids.[17][18] | |

| Density | ~1.17 g/cm³ | [15] |

Exposure Control and Personal Protection

A multi-layered approach, based on the hierarchy of controls, is the most effective strategy for minimizing exposure to this compound.

Caption: Hierarchy of controls for managing exposure to SDMC hydrate.

Engineering Controls

The primary objective of engineering controls is to isolate the hazard from the researcher.

-

Ventilation: Always handle this compound powder in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust.[6][8][19] For handling solutions, a fume hood or adequate local exhaust ventilation is required.[8]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[6][8][10]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are thoroughly trained on the hazards, handling protocols, and emergency procedures for this compound.

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[6][10][14] Do not eat, drink, or smoke in areas where the chemical is handled.[9][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10][19] A face shield should be worn when there is a significant risk of splashing.[8]

-

Skin Protection: Wear compatible, chemical-resistant gloves such as neoprene or nitrile rubber.[8] Always inspect gloves for integrity before use.[14] Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6][19]

-

Respiratory Protection: If engineering controls are insufficient or when weighing the neat powder, use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a filter for dusts and mists.[8][18][19]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Experimental Protocol: Handling Solid SDMC Hydrate

-

Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.

-

Weighing: Conduct all weighing operations within the fume hood or a powder-safe enclosure to prevent dust generation and inhalation.[13] Use anti-static weigh paper or boats.

-

Dispensing: Minimize the creation of dust when transferring the solid.[13][14] Use a spatula and handle the container gently.

-

Dissolution: If preparing a solution, add the solid slowly to the solvent (e.g., water) while stirring. Be aware that aqueous solutions can decompose, especially if acidic.

-

Cleanup: After handling, decontaminate the work surface and any equipment used. Dispose of contaminated disposables as hazardous waste.

-

Post-Handling: Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[14]

Storage Requirements

The causality for these storage requirements lies in the compound's reactivity and instability.

-

Conditions: Store in a cool, dry, well-ventilated area.[6][19] The material is hygroscopic and must be protected from moisture.[10][13][19]

-

Container: Keep the container tightly closed when not in use.[8][13][19]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[17][20][21] Contact with acid will accelerate decomposition, leading to the release of toxic carbon disulfide.[17]

Emergency Procedures

A clear, pre-defined emergency response plan is crucial. All personnel must be familiar with these procedures.

Caption: Emergency response workflow for incidents involving SDMC hydrate.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[6][22]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][8][10] Seek medical attention if irritation develops or persists.[8]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6][19] Seek immediate medical aid.[19]

-

Ingestion: Do NOT induce vomiting.[10][13] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[13][19] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention.[19]

Spill and Leak Response Protocol

-

Evacuate: Evacuate unnecessary personnel from the area.[8][14]

-

Protect: Don appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[8][14]

-

Contain: Prevent the spill from entering drains or waterways, as the material is very toxic to aquatic life.[6][8][14]

-

Clean-Up (Solid Spill): Avoid generating dust.[19] Dampen the spilled material with water, then carefully sweep or vacuum it into a suitable, closed container for disposal.[18][19]

-

Clean-Up (Liquid Spill): Use an absorbent material to collect the spill.[8] Place the absorbent material into a suitable container for disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.[18] Place all contaminated materials (e.g., absorbent paper, clothing) in a sealed, labeled container for hazardous waste disposal.[18]

Disposal Considerations

Waste generated from this compound is considered hazardous.

-

Environmental Precaution: Do not allow the material or its containers to enter sewers or waterways due to its high aquatic toxicity.[6][11][14] All spill cleanup water should be collected and treated as hazardous waste.[6][22]

-

Disposal Method: Dispose of waste material and contaminated containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[8][10][11] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]

Conclusion

This compound is a valuable compound in research and development, but it possesses significant health and environmental hazards. Its safe use is contingent upon a comprehensive understanding of its properties, a rigorous application of the hierarchy of controls, and strict adherence to established protocols for handling, storage, and emergency response. By integrating these principles into daily laboratory practice, researchers can effectively mitigate risks and ensure a safe working environment.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Diethyldithiocarbamate Trihydrate. Retrieved from [Link]

-

Gelest, Inc. (2016). SODIUM DIMETHYLDITHIOCARBAMATE, 40% in water - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM DIMETHYLDITHIOCARBAMATE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyldithiocarbamic acid, sodium salt, trihydrate. Retrieved from [Link]

-

ChemSrc. (2025). Sodium dimethyldithiocarbamate | CAS#:128-04-1. Retrieved from [Link]

-

Loba Chemie. (2023). SODIUM DIETHYLDITHIOCARBAMATE TRIHYDRATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Sodium dimethyldithiocarbamate dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Dimethyldithiocarbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Ali, A., et al. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.

-

Wikipedia. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium dimethyldithiocarbamate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Ecologix Environmental Systems. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

- Kaul, L., et al. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Cellular and Molecular Life Sciences.

- Onwudiwe, D. C., & Ajibade, P. A. (2019).

- dos Santos, N. A. X., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.

-

SAHMRI. (n.d.). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Retrieved from [Link]

Sources

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.sahmri.org.au [research.sahmri.org.au]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Sodium dimethyldithiocarbamate | CAS#:128-04-1 | Chemsrc [chemsrc.com]

- 16. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 17. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]

- 18. SODIUM DIMETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. carlroth.com:443 [carlroth.com:443]

Dithiocarbamates: A Technical Guide to their Multifaceted Mechanisms of Action in Biological Systems

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). Initially recognized for their utility in agriculture as fungicides and in the rubber industry, their profound and complex interactions with biological systems have garnered significant attention in the biomedical field.[1][2] This guide provides an in-depth exploration of the core mechanisms through which dithiocarbamates exert their biological effects, offering insights for researchers, scientists, and drug development professionals. The multifaceted nature of DTCs, primarily stemming from their potent metal-chelating properties and high reactivity with thiol groups, underpins their diverse pharmacological activities, including anticancer, antioxidant, pro-oxidant, and anti-inflammatory effects.[1][2]

I. The Central Role of Metal Chelation

The cornerstone of dithiocarbamate bioactivity lies in their exceptional ability to form stable complexes with a wide range of transition metals, including copper, zinc, iron, and manganese.[3][4] This chelating property is fundamental to their various mechanisms of action, as it can both sequester essential metal ions and facilitate their transport into cells, thereby altering the intracellular metallic homeostasis.

Dithiocarbamates are mono-anionic ligands that typically bind to metals in a symmetrical bidentate fashion through their two sulfur atoms.[4][5] The lipophilicity of the resulting metal-DTC complexes allows them to readily traverse cellular membranes, a critical step in their biological efficacy.[4] For instance, the ability of pyrrolidine dithiocarbamate (PDTC) to transport copper into cells is directly linked to its pro-oxidant effects and induction of apoptosis.[6][7]

Experimental Protocol: Assessing Metal Chelation and Intracellular Accumulation

Objective: To determine the ability of a dithiocarbamate to chelate a specific metal ion and facilitate its uptake into cultured cells.

Methodology:

-

Preparation of Metal-DTC Complex:

-

Dissolve the dithiocarbamate and a salt of the metal of interest (e.g., CuSO₄) in a suitable solvent.

-

Mix the solutions in a 2:1 molar ratio (DTC:metal).

-

Confirm complex formation using techniques like UV-Vis spectrophotometry or mass spectrometry.

-

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa cells) at a suitable density and allow them to adhere overnight.

-

Treat the cells with the pre-formed metal-DTC complex or with the dithiocarbamate and metal salt added separately to the culture medium.

-

Include controls: untreated cells, cells treated with the dithiocarbamate alone, and cells treated with the metal salt alone.

-

-

Quantification of Intracellular Metal:

-

After the desired incubation period, wash the cells thoroughly with PBS and a non-permeable chelator (e.g., EDTA) to remove extracellular metal ions.

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the intracellular metal concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

II. Modulation of Key Signaling Pathways

Dithiocarbamates exert significant influence over critical cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

A. Inhibition of the NF-κB Pathway

NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[8] Upon stimulation by various signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription.[10]